molecular formula C49H74N10O12 B1677126 Microcystin-LR CAS No. 101043-37-2

Microcystin-LR

Cat. No.: B1677126
CAS No.: 101043-37-2
M. Wt: 995.2 g/mol
InChI Key: ZYZCGGRZINLQBL-GWRQVWKTSA-N
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Description

Microcystin-LR is a potent hepatotoxin produced by cyanobacteria, commonly found in freshwater environments. It is one of the most toxic variants of microcystins, which are cyclic heptapeptides. The compound is known for its ability to inhibit protein phosphatases, leading to severe liver damage and other health issues in humans and animals .

Scientific Research Applications

Microcystin-LR has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Researchers study its effects on cellular processes, particularly its inhibition of protein phosphatases.

    Medicine: It is used to investigate the mechanisms of liver toxicity and to develop potential antidotes or treatments for microcystin poisoning.

    Industry: Although not widely used industrially, it serves as a reference compound for water quality testing and environmental monitoring.

Mechanism of Action

Microcystin-LR (MC-LR) is a toxin produced by cyanobacteria and is considered the most toxic among the microcystins . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of MC-LR are protein phosphatase type 1 and type 2A (PP1 and PP2A) in the cytoplasm of liver cells . These enzymes play a crucial role in cellular processes such as cell growth and division. By inhibiting these enzymes, MC-LR disrupts normal cellular functions .

Mode of Action

MC-LR interacts with its targets (PP1 and PP2A) by binding directly to their catalytic centers, blocking the access of the substrate to the active site completely and leading to enzyme inhibition . This interaction results in an increase in the phosphorylation of proteins in liver cells .

Biochemical Pathways

The inhibition of PP1 and PP2A by MC-LR affects several biochemical pathways. It leads to the hyper-phosphorylation of proteins, which can disrupt normal cellular functions and lead to cytotoxic effects . These effects include decreased cell viability, induced autophagy, apoptosis, necrosis, altered cell cycle, and altered cell morphology .

Pharmacokinetics

It is known that mc-lr is chemically stable and can persist in the environment, posing a risk to aquatic and terrestrial ecosystems .

Result of Action

The action of MC-LR leads to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis, necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, and genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC-LR. Cyanobacteria, which produce MC-LR, prefer to live in water bodies such as lakes, ponds, reservoirs, and slow-moving streams . Factors such as light, temperature, and nutrient levels can affect the production of MC-LR . Furthermore, eutrophication in freshwater systems can lead to an increase in MC-LR contamination in groundwater and surface waters .

Safety and Hazards

MC-LR can pose a threat to animals and humans through contaminated drinking water or through the food chain . The concentration of MC-LR in treated water samples ranged from 2.29 × 10 −3 to 8.40 × 10 −3 (mean of 4.73 × 10 −3), which corresponded to an extremely low level of risk .

Future Directions

Intensive monitoring should still be carried out in some high-concentration watersheds during the summer to ensure the safety of public drinking water . Additional studies are needed to understand the specific health impacts associated with the consumption of microcystin-contaminated agricultural plants .

Biochemical Analysis

Biochemical Properties

Microcystin-LR interacts with various enzymes, proteins, and other biomolecules. It mainly functions by inhibiting the activity of the protein phosphatase-1 (PP1) and -2A (PP2A) . It was also found to bind to glucose-regulated protein 78 kDa (GRP78) .

Cellular Effects

This compound can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These effects were related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It was also found to suppress endoplasmic reticulum unfolded protein response (UPRER) signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It was found that short-term incubations at 25°C–35°C result in lower amounts of freely soluble microcystin than incubations at 20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found that MC-LR can induce a series of cytotoxic effects in rodents and zebrafish .

Metabolic Pathways

This compound is involved in various metabolic pathways. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It was found that MC-LR can induce a series of cytotoxic effects, including damage to various ultrastructure and functions such as cell membranes and mitochondria .

Subcellular Localization

This compound is localized in various subcellular compartments. It was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Microcystin-LR involves complex peptide chemistry due to its cyclic heptapeptide structure. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

    Cyclization: After the linear peptide is synthesized, it is cyclized to form the heptapeptide ring. This step often requires specific conditions to ensure the correct formation of the cyclic structure.

    Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be extracted from cyanobacterial cultures grown under controlled conditions. The extraction process involves:

    Cultivation: Cyanobacteria are cultivated in large bioreactors with optimal light, temperature, and nutrient conditions.

    Harvesting: The cyanobacterial biomass is harvested and lysed to release the intracellular microcystins.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Microcystin-LR undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the peptide structure.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and toxicities.

Comparison with Similar Compounds

Microcystin-LR is compared with other microcystins, such as Microcystin-RR and Microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition. This compound is unique due to its high toxicity and specific amino acid sequence, which includes leucine and arginine. Other similar compounds include:

    Microcystin-RR: Contains two arginine residues.

    Microcystin-YR: Contains tyrosine and arginine residues.

    Nodularin: A pentapeptide toxin produced by Nodularia species.

This compound’s unique structure and high toxicity make it a critical compound for studying cyanobacterial toxins and their effects on health and the environment .

Properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCGGRZINLQBL-GWRQVWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031654
Record name Microcystin LR
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Molecular Weight

995.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL
Record name Microcystin-LR
Source Hazardous Substances Data Bank (HSDB)
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Density

1.29 g/ cu cm
Record name Microcystin-LR
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Mechanism of Action

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ...
Record name Microcystin-LR
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Color/Form

Solid, clear film, White solid

CAS No.

101043-37-2
Record name Microcystin-LR
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Record name Microcystin LR
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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